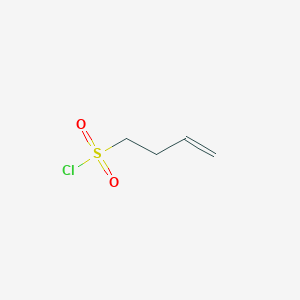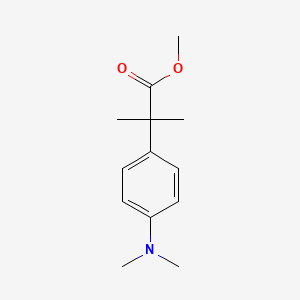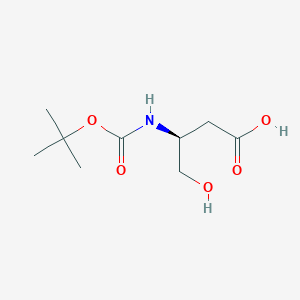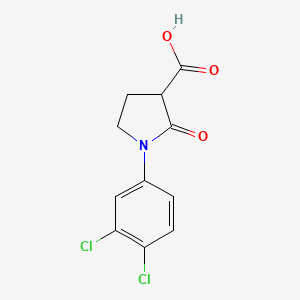
1-(3,4-Dichlorophenyl)-2-oxopyrrolidine-3-carboxylic acid
Vue d'ensemble
Description
The compound “1-(3,4-Dichlorophenyl)-2-oxopyrrolidine-3-carboxylic acid” is a pyrrolidine derivative. Pyrrolidines are a class of organic compounds that contain a five-membered nitrogenous ring. The presence of the dichlorophenyl group suggests that this compound may have interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrrolidine ring, a carboxylic acid group, and a 3,4-dichlorophenyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxylic acid group would likely make the compound acidic and polar .Applications De Recherche Scientifique
Potential Nootropic Agents
1-(3,4-Dichlorophenyl)-2-oxopyrrolidine-3-carboxylic acid has been investigated for its potential as a nootropic agent. In a study, various derivatives of 2-oxopyrrolidine were synthesized and tested for nootropic activity. These compounds, including those with modifications similar to 1-(3,4-Dichlorophenyl)-2-oxopyrrolidine-3-carboxylic acid, showed promise in enhancing cognitive functions (Valenta et al., 1994).
Antioxidant Activity
Research into the antioxidant properties of derivatives of 5-oxopyrrolidine-3-carboxylic acid, a closely related compound, has been conducted. These derivatives, which share structural similarities with 1-(3,4-Dichlorophenyl)-2-oxopyrrolidine-3-carboxylic acid, were found to exhibit significant antioxidant activity, some even surpassing that of well-known antioxidants like ascorbic acid (Tumosienė et al., 2019).
Synthesis of Bicyclic Systems
The compound has been used in the synthesis of novel bicyclic systems, specifically 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-ones. These compounds, synthesized through a one-pot condensation process, have potential applications in various biological activities (Kharchenko et al., 2008).
Antibacterial Activity
Some derivatives of 1-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, which is structurally similar to 1-(3,4-Dichlorophenyl)-2-oxopyrrolidine-3-carboxylic acid, have been synthesized and tested for their antibacterial activity. These studies have revealed compounds with significant antibacterial properties, indicating potential applications in the development of new antibacterial agents (Žirgulevičiūtė et al., 2015).
Molecular Complexation
Research has also explored the complexation of nucleotide bases by molecular tweezers with active site carboxylic acids, akin to the carboxylic acid group in 1-(3,4-Dichlorophenyl)-2-oxopyrrolidine-3-carboxylic acid. These studies provide insights into the interactions at a molecular level, which could be relevant for understanding the binding and activity of similar compounds (Zimmerman et al., 1991).
Propriétés
IUPAC Name |
1-(3,4-dichlorophenyl)-2-oxopyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2NO3/c12-8-2-1-6(5-9(8)13)14-4-3-7(10(14)15)11(16)17/h1-2,5,7H,3-4H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZCXVOTUVYLHJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C1C(=O)O)C2=CC(=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00479297 | |
| Record name | 1-(3,4-dichlorophenyl)-2-oxopyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00479297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dichlorophenyl)-2-oxopyrrolidine-3-carboxylic acid | |
CAS RN |
10006-67-4 | |
| Record name | 1-(3,4-dichlorophenyl)-2-oxopyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00479297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



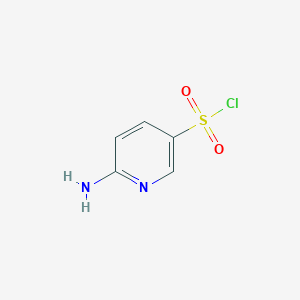


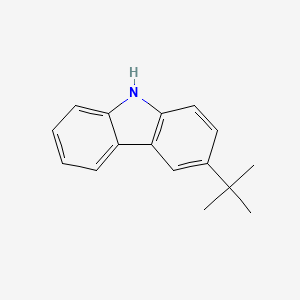
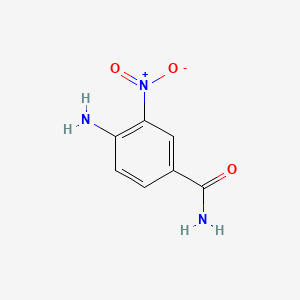
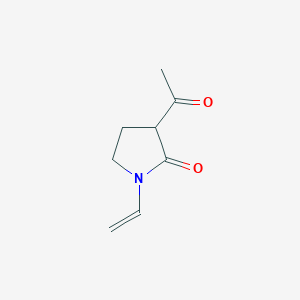
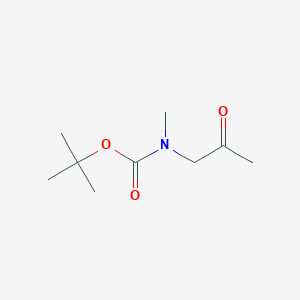

![5-Fluoro-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide](/img/structure/B1280812.png)
![Pyrrolo[1,2-c]pyrimidine-3-carboxylic acid](/img/structure/B1280815.png)
